molecular formula C17H16ClNO3 B2808885 [(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate CAS No. 730255-63-7

[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate

Cat. No. B2808885
CAS RN: 730255-63-7
M. Wt: 317.77
InChI Key: SWAFSXYWOKZARU-UHFFFAOYSA-N
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Description

The compound “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” is an organic compound containing a carbamate group (carbamoyl) and a benzoate group. The carbamate group consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents), while the benzoate group is a benzene ring attached to a carboxylate ester .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a benzene ring (from the benzoate group), an ester linkage (also from the benzoate group), and a carbamate group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Carbamates and benzoates can undergo a variety of chemical reactions. Carbamates, for example, can react with acids to form amines and carbon dioxide . Benzoates can undergo hydrolysis under acidic conditions to form benzoic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carbamates tend to be solid at room temperature, while benzoates can be either solids or liquids .

Scientific Research Applications

Transition Metal-Catalyzed Reactions

Carbamoyl chlorides, which are structurally similar to “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate”, can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling, and annulation reaction modes, as well as C–H functionalization . These transformations can lead to amide-functionalized organic frameworks, which have extensive applications in pharmaceutical and natural product synthesis .

Synthesis of Amide-Containing Molecules and Heterocycles

The carbamoyl chloride moiety in “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” can be used as a synthon for various amide-containing molecules and heterocycles . This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Electrocatalytic Carboxylation

The 1-phenylethyl chloride moiety in “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” can potentially undergo electrocatalytic carboxylation . This process uses clean electricity for the synthesis of carboxylic acids, providing a worthy alternative to traditional methods that utilize toxic or hazardous reducing agents .

Synthesis of Bioactive Compounds

Carboxylic acids, which can be synthesized from “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” through electrocatalytic carboxylation, have widespread applications . They are widely used in the synthesis of bioactive compounds and value-added chemicals .

Green Chemistry

The electrocatalytic carboxylation of “[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate” aligns with the principles of green chemistry . It avoids the use of noble metals and catalysts, and it utilizes clean electricity, making it an environmentally friendly process .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. Some carbamates, for example, can be toxic if ingested or inhaled .

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12(13-6-3-2-4-7-13)19-16(20)11-22-17(21)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFSXYWOKZARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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